N-allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide
CAS No.: 252026-91-8
Cat. No.: VC4275356
Molecular Formula: C14H12N2O4S
Molecular Weight: 304.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252026-91-8 |
|---|---|
| Molecular Formula | C14H12N2O4S |
| Molecular Weight | 304.32 |
| IUPAC Name | 3-(4-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H12N2O4S/c1-2-8-15-14(17)13-12(7-9-21-13)20-11-5-3-10(4-6-11)16(18)19/h2-7,9H,1,8H2,(H,15,17) |
| Standard InChI Key | OYQNRNLJRLBIKX-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
N-allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide is an organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an allyl group, a nitrophenoxy moiety, and a thiophenecarboxamide structure. The molecular formula of this compound is C14H12N2O4S, with a molecular weight of 304.32 g/mol .
Synthesis and Preparation
The synthesis of N-allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the formation of the phenoxy linkage by reacting the nitrophenol with a thiophene derivative. Industrial production may involve optimized versions of this route, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Biological Activity and Research Findings
Research on N-allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide has explored its potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action is thought to involve interaction with specific molecular targets, such as enzymes or receptors, which can modulate metabolic pathways and signal transduction mechanisms within cells.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Exhibits effects against various pathogens. |
| Anticancer Potential | May inhibit the proliferation of cancer cells. |
| Neuroprotective Effects | Emerging evidence suggests potential benefits in neurodegenerative diseases. |
Comparison with Similar Compounds
N-allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide can be compared to other compounds with similar structures, such as N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide, which contains a fluoro group instead of a hydrogen atom on the phenyl ring. The presence of different halogen atoms can influence the compound's chemical reactivity and biological activity.
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide | Fluoro group instead of hydrogen | Enhanced stability and lipophilicity |
| N-allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide | No fluoro group | Potential antimicrobial and anticancer effects |
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